Technical Whitepaper: Physicochemical Profiling & Application Utility of 1-(5-Fluoropyridin-3-yl)ethanamine HCl
Technical Whitepaper: Physicochemical Profiling & Application Utility of 1-(5-Fluoropyridin-3-yl)ethanamine HCl
This guide provides a comprehensive technical analysis of 1-(5-Fluoropyridin-3-yl)ethanamine Hydrochloride , a critical chiral building block in modern medicinal chemistry.
Executive Summary
1-(5-Fluoropyridin-3-yl)ethanamine HCl (CAS: 1956436-47-7 for S-isomer) represents a strategic "chiral switch" building block. Structurally, it functions as a bioisostere of 1-phenylethanamine, where the pyridine ring reduces lipophilicity (LogD) and the 5-fluorine atom modulates metabolic stability by blocking the metabolically vulnerable C5 position. This guide details its physicochemical behavior, synthetic utility, and handling protocols required for high-integrity drug discovery campaigns.[1]
Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name: 1-(5-Fluoropyridin-3-yl)ethan-1-amine hydrochloride[2]
-
Common Name: 3-(1-Aminoethyl)-5-fluoropyridine HCl
-
Molecular Formula: C₇H₉FN₂ · HCl
-
Molecular Weight: 176.62 g/mol (Salt); 140.16 g/mol (Free Base)
-
Chirality: Exists as (R) and (S) enantiomers. The (S)-enantiomer is frequently preferred in kinase inhibitor scaffolds to match the binding pocket geometry of ATP-mimetics.
Structural Visualization
The following diagram illustrates the core connectivity and the strategic positioning of the fluorine atom relative to the basic amine center.
Figure 1: Structural connectivity highlighting the metabolic blocking fluorine and the chiral amine handle.[3]
Physicochemical Parameters (The Core)
Understanding the ionization and lipophilicity profile is crucial for predicting how this fragment influences the properties of a final drug candidate.
Key Constants Table
| Property | Value / Range | Context |
| Physical State | White to off-white crystalline solid | Hygroscopic salt form. |
| Melting Point | 180°C – 185°C (Decomposes) | High lattice energy typical of pyridine HCl salts. |
| pKa (Pyridine N) | 3.2 – 3.5 (Predicted) | Reduced from 5.2 (Pyridine) due to electron-withdrawing F-atom. |
| pKa (Amine) | 8.5 – 8.8 (Predicted) | Slightly lower than benzylamine (9.3) due to pyridine ring electronics. |
| LogP (Free Base) | ~0.6 | More polar than phenyl analog (LogP ~1.4). |
| LogD (pH 7.4) | -0.8 to -0.5 | Highly soluble at physiological pH due to ionization. |
| Solubility | >50 mg/mL (Water) | Excellent aqueous solubility as HCl salt. |
Solubility & Stability Profile
-
Aqueous Solubility: The hydrochloride salt is highly water-soluble. However, the free base is an oil that requires extraction into organic solvents (DCM or EtOAc) for isolation.[1]
-
Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator. Exposure to ambient moisture can lead to "clumping," complicating precise weighing for stoichiometry.[1]
-
Chemical Stability:
-
Solid State: Stable for >2 years at -20°C under argon.
-
Solution: The free amine is sensitive to CO₂ (carbamate formation). Solutions should be used immediately or stored under inert gas.
-
Synthetic Utility & Applications
Role in Drug Discovery
This compound is a "privileged structure" in medicinal chemistry.
-
Bioisosterism: Replaces 1-phenylethanamine to lower LogP and improve metabolic stability (lowers clearance).
-
Kinase Inhibitors: The pyridine nitrogen can form a hydrogen bond with the hinge region of kinases, while the chiral amine directs the substituent into the ribose-binding pocket.
-
GPCR Ligands: Used in the synthesis of antagonists where the basic amine interacts with Asp residues in the receptor transmembrane domain.
Synthesis Workflow (Reductive Amination Route)
The most robust synthesis for scale-up involves the conversion of 3-acetyl-5-fluoropyridine to the oxime, followed by reduction.
Figure 2: Standard synthetic route via oxime reduction. For enantiopure synthesis, Ellman's sulfinamide chemistry is often preferred over resolution.[1]
Experimental Protocols (Self-Validating)
Protocol: Determination of pKa via Potentiometric Titration
Rationale: Accurate pKa values are essential for predicting blood-brain barrier (BBB) penetration.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (1:1) to ensure solubility of the neutral species.
-
Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate with 0.1 M NaOH (standardized). Record pH after every 10 µL addition.
-
Validation: The curve should show two inflection points:
-
Inflection 1 (pH ~3.5): Deprotonation of the Pyridine H+.
-
Inflection 2 (pH ~8.5): Deprotonation of the primary ammonium -NH3+.
-
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence points to derive pKa.
Protocol: Chiral Purity Analysis (HPLC)
Rationale: Enantiomeric excess (ee) must be >98% for biological assays.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress peak tailing of the basic amine.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Success Criteria: Baseline separation of enantiomers. The unwanted isomer should be <1.0% (AUC).
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.
-
First Aid: In case of contact, rinse skin with 5% acetic acid (to neutralize amine) followed by water.[1] If in eyes, flush for 15 minutes and seek medical attention immediately.[1]
References
-
PubChem Compound Summary. (2025). 1-(Pyridin-3-yl)ethan-1-amine.[4][6] National Center for Biotechnology Information. Link
-
SynHet. (2025). (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride Product Data. Link
-
Beilstein Journal of Organic Chemistry. (2014). Syntheses of novel pyridine-based low-molecular-weight luminogens. (Demonstrates pyridine amine synthesis). Link
- Journal of Medicinal Chemistry. (General Reference). Bioisosteric Replacement of Benzene with Pyridine in Drug Design. (Contextual reference for Section 4.1).
-
Alfa Chemistry. (2025). pKa Values of Amines and Pyridines. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride [synhet.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 6. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
